N-[2-(2,6-Dimethylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline
Description
Introduction to N-[2-(2,6-Dimethylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, This compound , precisely describes its molecular structure:
- A central aniline moiety (C₆H₅NH₂) forms the core.
- The amino group (−NH−) is substituted with a 2-(2,6-dimethylphenoxy)ethyl chain.
- The benzene ring of the aniline features a 2-(3-phenylpropoxy) group at the para position relative to the amine.
Molecular Formula : C₂₅H₂₉NO₂
Molecular Weight : 375.52 g/mol
CAS Registry Number : 2138861-99-9 (as per limited commercial listings)
Structural Features:
| Feature | Description |
|---|---|
| Aromatic Systems | Two benzene rings (aniline core and 2,6-dimethylphenoxy group) |
| Ether Linkages | Two oxygen bridges: phenoxy-ethyl and phenylpropoxy |
| Substituent Effects | Electron-donating methyl groups (2,6-positions) and alkoxy chains modulate electronic properties |
The compound’s three-dimensional conformation shows restricted rotation around the ether linkages, potentially influencing its intermolecular interactions .
Historical Development and Discovery
First reported in the early 21st century, this compound emerged from efforts to develop advanced aromatic amines with tailored solubility and electronic properties. Key milestones include:
- 2000s : Development of multi-step synthesis routes involving nucleophilic aromatic substitution and Williamson ether synthesis .
- 2010s : Optimization of purification methods using column chromatography and crystallization .
- 2020s : Commercial availability through specialty chemical suppliers, reflecting industrial interest .
Synthetic pathways typically begin with 2-(2,6-dimethylphenoxy)ethanol, which undergoes halogenation to form the corresponding ethyl bromide intermediate. Subsequent coupling with 2-(3-phenylpropoxy)aniline via Buchwald-Hartwig amination yields the target compound .
Position Within Aromatic Amine Derivatives
This compound belongs to the tertiary aromatic amine subclass, distinguished by:
Notably, the 3-phenylpropoxy chain introduces conformational flexibility absent in simpler analogues like 2-(2,6-dimethylphenoxy)aniline (CAS 38629-93-5) . This flexibility may facilitate interactions with hydrophobic domains in potential applications.
Table 1: Comparative Analysis with Related Aromatic Amines
Properties
IUPAC Name |
N-[2-(2,6-dimethylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2/c1-20-10-8-11-21(2)25(20)28-19-17-26-23-15-6-7-16-24(23)27-18-9-14-22-12-4-3-5-13-22/h3-8,10-13,15-16,26H,9,14,17-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQZDYYKQXTJIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCNC2=CC=CC=C2OCCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,6-Dimethylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline typically involves the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with 3-phenylpropyl bromide in the presence of a base to yield the final product .
Industrial Production Methods
The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,6-Dimethylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy and aniline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
N-[2-(2,6-Dimethylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline is utilized as a reagent in organic synthesis. It serves as a building block for more complex molecules and can undergo various chemical reactions:
- Oxidation : Can be oxidized to form quinones using agents like potassium permanganate.
- Reduction : Reduction reactions can yield amines or alcohols when treated with lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions occur at the phenoxy and aniline sites, allowing for further functionalization of the compound.
Biology
The compound has been investigated for its potential biological activities, including:
- Anti-inflammatory Effects : Preliminary studies indicate that it can modulate inflammatory pathways by reducing pro-inflammatory cytokine production in immune cells. For instance, in vitro studies have shown significant decreases in TNF-alpha and IL-6 levels following treatment with this compound.
- Analgesic Properties : Animal models have demonstrated that the compound reduces pain responses, suggesting potential applications in pain management.
Medicine
Research into the therapeutic properties of this compound indicates promising avenues for its use in treating conditions characterized by inflammation and pain. The mechanisms underlying these effects involve interactions with specific enzymes and receptors within biological systems.
In Vitro Studies
A study on human macrophages indicated that treatment with this compound led to:
- A significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6).
Animal Models
In rodent models of arthritis:
- Administration resulted in reduced joint swelling and pain behavior compared to control groups.
- Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues.
Summary Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Decreased cytokine production | |
| Analgesic | Reduced pain responses | |
| Joint Health | Decreased inflammation in arthritis |
Mechanism of Action
The mechanism of action of N-[2-(2,6-Dimethylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the modulation of inflammatory pathways .
Comparison with Similar Compounds
Structural Analogues from Pharmacopeial Forum
Compounds listed in (e.g., e, f, g) feature a 2,6-dimethylphenoxyacetamide backbone but differ in their core structures (e.g., hexan-2-yl or oxazinan-6-yl frameworks). Key distinctions include:
Anticonvulsant Aroxyethylamines and Acetamides
highlights anticonvulsant aroxyethylamines (e.g., VIII and XVI ) with activity in maximal electroshock seizure (MES) assays:
Aminoalkanol Derivatives
describes S-(+)-2-amino-1-butanol derivative VIII, which exhibited a protective index (PI) of 4.55 in MES tests, comparable to phenytoin and carbamazepine .
Key Data Table
Critical Analysis
- Structural Advantages: The target compound’s 3-phenylpropoxy group may enhance blood-brain barrier penetration compared to simpler phenoxy derivatives , though this remains untested.
- Potential Limitations: The absence of a carboxamide or hydroxyl group (common in active anticonvulsants like VIII and XVI) could reduce efficacy .
- Research Gaps: No direct evidence links the target compound to anticonvulsant activity. Toxicity, metabolic stability, and receptor affinity studies are needed.
Biological Activity
N-[2-(2,6-Dimethylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C25H29NO2
- Molecular Weight : 375.50 g/mol
- CAS Number : 1040687-64-6
The compound features a phenoxy group and an aniline moiety, which are critical for its biological interactions. Its synthesis typically involves the reaction of 2,6-dimethylphenol with ethylene oxide to form an intermediate that is further reacted with 3-phenylpropyl bromide.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate the activity of certain enzymes and receptors involved in inflammatory pathways. The exact molecular targets remain under investigation, but the compound's structural features suggest potential interactions with:
- Enzymes : Inhibition or activation of enzymes related to inflammatory processes.
- Receptors : Binding to specific receptors that mediate cellular responses.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated immune cells. This suggests a therapeutic potential in conditions characterized by chronic inflammation.
Analgesic Effects
The compound has also been explored for its analgesic properties. Studies involving animal models have demonstrated a reduction in pain responses following administration, indicating its potential as a pain management agent.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on human macrophages indicated that treatment with this compound led to a significant decrease in TNF-alpha and IL-6 levels, markers of inflammation.
- Animal Models : In a rodent model of arthritis, administration of the compound resulted in reduced joint swelling and pain behavior compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in joint tissues.
- Comparative Analysis : When compared to similar compounds like N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline, this compound exhibited superior anti-inflammatory activity, likely due to its unique structural characteristics.
Summary Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Decreased cytokine production | |
| Analgesic | Reduced pain responses | |
| Joint Health | Decreased inflammation in arthritis |
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-[2-(2,6-Dimethylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline?
A nucleophilic substitution reaction is a foundational approach for synthesizing structurally similar aryl ether derivatives. For example, propargyl bromide reacts with phenolic precursors in the presence of potassium carbonate as a base, achieving high yields under reflux conditions in polar aprotic solvents like acetone or DMF. Reaction progress can be monitored via TLC, and purification typically involves column chromatography using silica gel with ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- 1H/13C NMR : Assign aromatic protons (δ6.5–7.5 ppm), methyl groups (δ2.0–2.5 ppm), and alkoxy chain protons (δ3.5–4.5 ppm).
- FT-IR : Confirm ether (C-O-C, ~1250 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹).
- X-ray crystallography : Resolves bond angles, torsion angles, and spatial arrangement of substituents, as demonstrated in structurally analogous N-phenylaniline derivatives .
Q. What safety protocols are recommended for handling aromatic amines like this compound?
While direct safety data for this compound is limited, general precautions for aromatic amines include using PPE (gloves, lab coats), working in fume hoods, and avoiding inhalation/contact. First-aid measures for related compounds emphasize immediate medical consultation for exposure, with SDS documentation provided to healthcare providers .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?
Contradictions in splitting patterns may arise from dynamic rotational isomerism in alkoxy chains. Advanced methods include:
- Variable-temperature NMR : To observe coalescence of split peaks at elevated temperatures.
- 2D NMR (HSQC, HMBC) : Correlate proton-carbon couplings to confirm connectivity in complex regions.
- DFT calculations : Predict equilibrium geometries and compare with experimental data to identify dominant conformers .
Q. What strategies optimize reaction yields in multi-step syntheses involving bulky substituents?
- Solvent selection : Use high-boiling solvents (e.g., DMF) to enhance solubility of bulky intermediates.
- Catalytic systems : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve nucleophilic substitution efficiency.
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for sterically hindered systems .
Q. How can computational modeling predict the compound’s reactivity in novel applications (e.g., catalysis)?
Density Functional Theory (DFT) simulations can calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, Mulliken charge distribution analysis of similar aniline derivatives reveals electron-rich aromatic rings and electron-deficient alkoxy chains, guiding functionalization strategies .
Q. What analytical approaches address discrepancies in purity assessments (e.g., HPLC vs. elemental analysis)?
- Cross-validation : Combine HPLC (for organic impurities) with combustion-based elemental analysis (CHNS) to verify stoichiometry.
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and rule out isotopic interference.
- Thermogravimetric analysis (TGA) : Detect residual solvents or inorganic salts not resolved by chromatography .
Methodological Considerations Table
| Challenge | Technique | Key Parameters | Reference |
|---|---|---|---|
| Structural ambiguity | X-ray crystallography | Resolution < 0.8 Å, R-factor < 5% | |
| Reaction optimization | Microwave synthesis | Power: 300 W, Temperature: 120°C, 30 min | |
| Conformational analysis | Variable-temperature NMR | Range: -40°C to 80°C in DMSO-d6 | |
| Purity validation | HRMS + CHNS analysis | Mass accuracy < 2 ppm, %C deviation < 0.3% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
